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Compound Name: Sulfo-Cy5 bis-NHS ester

Cat. No.: B11931564

Get Quote

Abstract & Core Principle
This application note details the specific utility of Sulfo-Cy5 bis-NHS ester in Förster

Resonance Energy Transfer (FRET) assays. Unlike standard mono-functional NHS esters used

for simple labeling, the bis-NHS (homobifunctional) derivative contains two reactive

succinimidyl ester arms.

The "Bis" Distinction:

Standard Labeling (Mono-NHS): Attaches to a single amine (Lysine/N-terminus). The dye

rotates relatively freely.

Structural Constraint (Bis-NHS): Capable of reacting with two amines. This "staples" the dye

onto the protein surface, reducing local rotational mobility (anisotropy) or crosslinking two

adjacent domains.

In FRET applications, this reagent is primarily used as a rigid Acceptor to minimize the "kappa-

squared" (
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) orientation uncertainty, or to lock a protein conformation while serving as the energy acceptor
from a donor (typically Cy3 or GFP).

Chemical & Spectral Properties[1][2][3][4][5][6][7][8]
Sulfo-Cy5 is a water-soluble, far-red fluorophore.[1] The sulfonated core prevents aggregation

in aqueous buffers, a critical feature when using a crosslinking agent that could otherwise

induce precipitation.

Table 1: Physicochemical Specifications
Property Value Notes

Molecule Name Sulfo-Cyanine5 bis-NHS ester Homobifunctional Crosslinker

Reactive Group
N-hydroxysuccinimide (NHS)

ester
Targets primary amines (-NH2)

Excitation Max 646 nm
Compatible with 633 nm / 640

nm lasers

Emission Max 662 nm Far-Red channel

Extinction Coeff.[2][3][4][5][6] (

)

271,000 High brightness

Quantum Yield (

)
0.28 In PBS

Solubility High (Water/PBS)

Organic co-solvent (DMSO)

optional but recommended for

stock

FRET Partner Cy3, Alexa 555, PE, GFP (Cy3-Cy5): ~5.4 nm

Experimental Design Strategy
When using a bis-functional dye, the stoichiometry and protein concentration are the variables

that determine success or failure (precipitation).
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The "Dilution Rule" (Critical)
To favor intramolecular crosslinking (dye reacting with two lysines on the same protein) over

intermolecular crosslinking (dye linking two different proteins together), you must perform the

reaction at low protein concentrations (< 1 mg/mL, ideally 0.1–0.5 mg/mL).

Workflow Logic (Graphviz)
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Experimental Goal

Is the goal Structural Constraint
or Simple Labeling?

STOP: Use Mono-NHS Cy5
(Bis-NHS will cause aggregation)

Simple Labeling

Goal: Constrain/Staple Domains

Constraint/Crosslink

1. Buffer Exchange
(Remove Tris/Glycine, pH 8.3)

2. Dilute Protein
(< 0.5 mg/mL to prevent polymerization)

3. Add Sulfo-Cy5 Bis-NHS
(Low molar excess 2-5x)

4. Purification
(Size Exclusion / Dialysis)

5. QC: Absorbance Scan
Calc DOL & Check for Aggregates

6. FRET Assay
(Measure Donor Quenching / Acceptor Sensitized Emission)

Click to download full resolution via product page
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Figure 1: Decision tree and workflow for using Bis-NHS esters. Note the critical divergence

from standard labeling protocols.

Detailed Protocol: Bioconjugation
Materials Required[3][5][6][7][9][12]

Protein of Interest: Purified, in amine-free buffer (PBS or HEPES).

Sulfo-Cy5 bis-NHS Ester: (Store at -20°C, desiccated).

Anhydrous DMSO or DMF.[7]

Reaction Buffer: 100 mM Sodium Bicarbonate (pH 8.3). Avoid Tris or Glycine.

Purification Column: PD-10 Desalting Column or Zeba Spin Column (7K MWCO).

Step-by-Step Methodology
1. Protein Preparation (The "Dilution" Step)

Exchange protein buffer into 100 mM Sodium Bicarbonate, pH 8.3.

CRITICAL: Adjust protein concentration to 0.5 mg/mL.

Why? High concentrations favor intermolecular collisions. Low concentrations favor the

dye reacting with two amines on the same polypeptide chain (stapling).

2. Dye Preparation[7]
Bring the Sulfo-Cy5 bis-NHS vial to room temperature before opening to prevent

condensation hydrolysis.[8]

Dissolve 1 mg of dye in 100 µL anhydrous DMSO (10 mg/mL stock).

Note: Bis-NHS esters hydrolyze faster than mono-NHS. Use immediately.

3. Conjugation Reaction
Add the dye to the protein solution.[7]
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Stoichiometry: Target a 3:1 to 5:1 molar excess of Dye:Protein.

Why? Standard mono-labeling often uses 10-20x excess. For bis-labeling, excess dye

increases the risk of "one-arm" reactions where the second arm remains free or

hydrolyzes, failing to crosslink. We want just enough dye to bridge the available lysine

pairs.

Incubate for 1 hour at Room Temperature in the dark, with gentle rotation.

4. Quenching & Purification
Add 100 mM Tris-HCl (pH 8.0) to a final concentration of 10 mM. Incubate for 15 mins.

Mechanism: Tris contains a primary amine that will rapidly react with any unreacted NHS

groups on the second arm of the dye, preventing non-specific crosslinking during storage.

Purify using a PD-10 Sephadex G-25 column equilibrated with PBS. Collect the colored

protein band.

Quality Control & Data Analysis
A. Degree of Labeling (DOL) Calculation
Measure Absorbance at 280 nm (

) and 646 nm (

).

Correction Factor (

): 0.04 for Sulfo-Cy5.[3][4]

: 271,000

.[3][4][5]

Target DOL: For bis-NHS, a DOL of ~1.0 is often ideal (implying one crosslink per protein). If

DOL > 2, you may have multiple crosslinks or "one-armed" labels.
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B. FRET Efficiency Calculation
In your assay (e.g., plate reader or fluorometer), excite the Donor (e.g., Cy3 at 550 nm) and

measure emission at Donor (570 nm) and Acceptor (670 nm).[9]

: Fluorescence of Donor in presence of Acceptor.

: Fluorescence of Donor alone (requires a donor-only control).

Alternatively, using Acceptor Sensitized Emission (ratio-metric):

(Where

corrects for detection efficiency and quantum yields).

C. Distance Calculation
Using the Förster equation:

[10]

for Cy3-Cy5: Typically 54 Å (5.4 nm).

Note: Because bis-NHS reduces the dye's rotation, the orientation factor

may deviate from the standard 2/3 assumption. However, for relative distance changes
(conformational shifts), this is often acceptable.

Troubleshooting Guide
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Observation Root Cause Corrective Action

Precipitation in tube Inter-molecular crosslinking
Dilute protein further (to 0.1

mg/mL) before adding dye.

Low FRET Efficiency
Dye attached via only one arm

(flopping)

Ensure pH is strictly 8.3;

increase incubation time

slightly.

High Background Free dye not removed
Perform a second round of

dialysis or spin desalting.

No Fluorescence Dye hydrolysis

Use fresh anhydrous DMSO;

do not store dye in aqueous

buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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